molecular formula C14H17NO5 B172587 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate CAS No. 134388-88-8

3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate

Cat. No. B172587
M. Wt: 279.29 g/mol
InChI Key: FUIIRPDTBLOESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate” is a chemical compound with the molecular formula C14H17NO5 . It has a molecular weight of 279.3 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Scientific Research Applications

Synthesis and Antiviral Activity

  • Synthesis Methods and Antiviral Research : A study by Ivashchenko et al. (2014) focused on the synthesis of various substituted ethyl esters, including derivatives similar to 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate, exploring their antiviral activities against viruses like BVDV, HCV, and influenza A/Aichi/2/69 (H3N2). These compounds, however, were found not to be active against these viruses, except for certain hydrochlorides of the ethyl esters, which showed efficacy against influenza virus replication and in vivo efficacy in a mouse model of influenza pneumonia (Ivashchenko et al., 2014).

Reactivity and Derivative Synthesis

  • Reactions with Nitrogen-Centered Nucleophiles : Surikova et al. (2008) examined the reactions of ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates with active nitrogen-centered nucleophiles. This study is relevant as it explores the chemical behavior of compounds structurally related to 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate, providing insight into potential applications in synthesizing various derivatives (Surikova et al., 2008).

Biological Activity Research

  • Antileishmanial Activity Study : Maurya et al. (2009) isolated new compounds from Tinospora sinensis, one of which, 3-hydroxy-2,9,11-trimethoxy-5,6-dihydro isoquino[3,2-a]isoquinolinylium, has a similar structural framework to 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate. This compound showed significant antileishmanial activity against Leishmania donovani, suggesting potential applications in antileishmanial drug development (Maurya et al., 2009).

properties

IUPAC Name

3-O-ethyl 2-O-methyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-3-20-13(17)12-7-10-6-11(16)5-4-9(10)8-15(12)14(18)19-2/h4-6,12,16H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIIRPDTBLOESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(CN1C(=O)OC)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474189
Record name 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate

CAS RN

134388-88-8, 128073-40-5
Record name 3-Ethyl 2-methyl 3,4-dihydro-6-hydroxy-2,3(1H)-isoquinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134388-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-6-hydroxy-, 3-ethyl 2-methyl ester
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